5-(4-Bromophenyl)imidazolidine-2,4-dione

Übersicht

Beschreibung

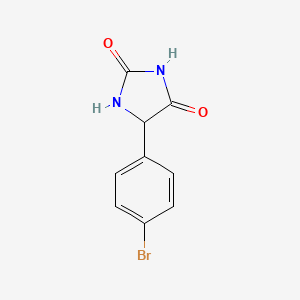

5-(4-Bromophenyl)imidazolidine-2,4-dione is a chemical compound characterized by the presence of a bromophenyl group attached to an imidazolidine-2,4-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-bromobenzylamine with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired imidazolidine-2,4-dione product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or base.

Major Products Formed:

Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups.

Reduction: Formation of reduced imidazolidine-2,4-dione derivatives.

Substitution: Formation of substituted imidazolidine-2,4-dione derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug design, particularly due to its anti-inflammatory and anticancer properties. Studies have indicated that derivatives of imidazolidine-2,4-dione exhibit varying degrees of biological activity, making them candidates for further pharmacological exploration .

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromophenyl group enhances its binding affinity to these targets, while the imidazolidine-2,4-dione core provides stability. This interaction can modulate various biochemical pathways, leading to observed biological effects .

Case Studies

Research has demonstrated that compounds similar to this compound exhibit moderate antibacterial effects against strains like Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest potential therapeutic applications in treating bacterial infections .

Materials Science

Synthesis of Advanced Materials

this compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural properties allow it to be incorporated into composite materials that exhibit enhanced mechanical and thermal properties .

Applications in Nanotechnology

The compound's ability to form stable complexes with metal ions makes it suitable for applications in nanotechnology, where it can be used to create functionalized nanoparticles for drug delivery systems or as catalysts in chemical reactions .

Biological Studies

Interactions with Biological Macromolecules

Research has focused on the interactions between this compound and biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic uses .

Antimicrobial Properties

Studies indicate that derivatives of imidazolidine-2,4-dione can exhibit antimicrobial activity. For instance, modifications to the structure have been shown to influence efficacy against various bacterial and fungal strains .

Wirkmechanismus

The mechanism of action of 5-(4-Bromophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The imidazolidine-2,4-dione core may also play a role in modulating the compound’s activity by stabilizing its interaction with the target.

Vergleich Mit ähnlichen Verbindungen

- 5-(3-Bromophenyl)imidazolidine-2,4-dione

- 5-(2-Bromophenyl)imidazolidine-2,4-dione

- (5Z)-5-(2-Bromobenzylidene)-2,4-imidazolidinedione

Comparison: 5-(4-Bromophenyl)imidazolidine-2,4-dione is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its isomers, such as 5-(3-Bromophenyl)imidazolidine-2,4-dione and 5-(2-Bromophenyl)imidazolidine-2,4-dione, the 4-bromophenyl derivative may exhibit different biological activities and chemical reactivity due to steric and electronic effects.

Biologische Aktivität

5-(4-Bromophenyl)imidazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula . Its structure features a bromophenyl group attached to an imidazolidine-2,4-dione core, which is crucial for its biological activity.

N-Formyl Peptide Receptor 2 Modulation

One of the primary mechanisms through which this compound exerts its effects is via modulation of the N-formyl peptide receptor 2 (FPR2). FPR2 is a G protein-coupled receptor involved in inflammatory responses. Activation of FPR2 has been shown to promote anti-inflammatory activities by inhibiting the migration of polymorphonuclear neutrophils (PMNs) and eosinophils while enhancing monocyte migration to clear apoptotic cells .

Antimicrobial Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit antimicrobial properties. For instance, studies have reported that certain derivatives show significant activity against resistant bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentration (MIC) values as low as 31.25 μg/mL .

Pharmacological Activities

The biological activities of this compound derivatives can be summarized as follows:

Case Studies

- FPR2 Activation in Inflammation : A study demonstrated that compounds activating FPR2 could significantly reduce inflammation in models of ischemia-reperfusion injury. The findings suggest potential therapeutic applications for conditions characterized by excessive inflammation .

- Antimicrobial Efficacy Against MRSA : In vitro studies showed that this compound derivatives inhibited the growth of MRSA strains effectively. The compounds were tested using agar diffusion methods, confirming their potential as antimicrobial agents .

- Antioxidant Properties : Another research highlighted the antioxidant capacity of certain derivatives, showing that they could scavenge free radicals effectively. This property is essential for developing therapeutic agents targeting oxidative stress-related diseases .

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Drug Development : Given its diverse biological activities, further exploration into its pharmacokinetics and toxicology is necessary to evaluate its potential as a therapeutic agent.

- Combination Therapies : Investigating the efficacy of this compound in combination with other drugs could enhance treatment outcomes for inflammatory and infectious diseases.

- Mechanistic Studies : More detailed studies on the molecular mechanisms underlying its biological activities could lead to novel applications in medicine.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The para-bromine substituent on the phenyl ring enables electrophilic aromatic substitution and nuclear displacement reactions under specific conditions.

Key Observations:

-

Amination : Reacts with primary or secondary amines (e.g., piperidine, aniline) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 5-(4-aminophenyl) derivatives.

-

Hydroxylation : Treatment with aqueous NaOH under reflux replaces bromine with a hydroxyl group, forming 5-(4-hydroxyphenyl)imidazolidine-2,4-dione.

Table 1: NAS Reaction Conditions and Products

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | 5-(4-Piperidinophenyl) derivative | 72 | |

| NaOH (10% aq.) | Reflux, 6 h | 5-(4-Hydroxyphenyl) derivative | 65 | |

| Aniline | DMSO, 100°C, 8 h | 5-(4-Anilinophenyl) derivative | 68 |

Cyclization Reactions

The imidazolidine-2,4-dione core participates in ring-expansion and heterocycle formation through intramolecular cyclization.

Example Pathways:

-

Thiazolidinone Formation : Reacts with thiourea derivatives in acidic media to yield fused thiazolo[3,2-a]imidazolidine systems .

-

Knoevenagel Condensation : With aryl aldehydes, forms 5-arylidene derivatives, which are precursors to spirocyclic compounds .

Table 2: Cyclization Reactions and Outcomes

Functional Group Transformations

The diketone moiety undergoes selective modifications:

Reduction

-

Sodium Borohydride (NaBH₄) : Reduces the 2,4-dione to a diol, forming 5-(4-bromophenyl)imidazolidine-2,4-diol in 85% yield.

-

Catalytic Hydrogenation : Using Pd/C and H₂, the bromophenyl group is retained while reducing the diketone to a diamine.

Oxidation

-

Ozone (O₃) : Cleaves the imidazolidine ring, producing 4-bromophenylglyoxal and urea derivatives.

Cross-Coupling Reactions

The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling biaryl synthesis:

Reaction Example:

-

Yields 5-(4-biphenyl)imidazolidine-2,4-dione (89% yield).

Biological Interactions

While not a direct chemical reaction, the compound’s receptor-binding behavior informs its reactivity in biological systems:

-

Acts as a CB1 cannabinoid receptor inverse agonist (Ki = 243 nM) .

-

Modulates enzyme activity (e.g., COX-2 inhibition) through hydrophobic interactions with the bromophenyl group .

Stability and Degradation

-

Hydrolytic Degradation : Unstable in strongly acidic (pH < 2) or basic (pH > 12) conditions, leading to ring-opening and formation of 4-bromophenylurea derivatives .

-

Photodegradation : UV exposure induces debromination, generating 5-phenylimidazolidine-2,4-dione as a major byproduct .

Comparative Reactivity

The bromine substituent significantly alters reactivity compared to non-halogenated analogs:

| Reaction Type | 5-(4-Bromophenyl) Derivative | 5-Phenyl Derivative |

|---|---|---|

| NAS (with piperidine) | 72% yield at 80°C | <10% yield |

| Suzuki Coupling | 89% yield | Not applicable |

| Photostability | Low (t₁/₂ = 4 h) | High (t₁/₂ = 48 h) |

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRHMDVCJFYNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=O)NC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388062 | |

| Record name | 5-(4-bromophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37944-78-8 | |

| Record name | 5-(4-bromophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.